N,N'-diethyl-2,5-dimethoxybenzene-1,4-disulfonamide
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Overview
Description
N,N’-diethyl-2,5-dimethoxybenzene-1,4-disulfonamide is an organic compound characterized by the presence of two ethyl groups, two methoxy groups, and two sulfonamide groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diethyl-2,5-dimethoxybenzene-1,4-disulfonamide typically involves the reaction of 2,5-dimethoxybenzene-1,4-disulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N,N’-diethyl-2,5-dimethoxybenzene-1,4-disulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-diethyl-2,5-dimethoxybenzene-1,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-diethyl-2,5-dimethoxybenzene-1,4-disulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-diethyl-2,5-dimethoxybenzene-1,4-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The methoxy groups may also play a role in modulating the compound’s activity by influencing its electronic properties and solubility.
Comparison with Similar Compounds
Similar Compounds
- N,N’-dimethyl-2,5-dimethoxybenzene-1,4-disulfonamide
- N,N’-diethyl-2,5-dimethoxybenzene-1,4-disulfonic acid
- 2,5-dimethoxybenzene-1,4-disulfonamide
Uniqueness
N,N’-diethyl-2,5-dimethoxybenzene-1,4-disulfonamide is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C12H20N2O6S2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-N,4-N-diethyl-2,5-dimethoxybenzene-1,4-disulfonamide |
InChI |
InChI=1S/C12H20N2O6S2/c1-5-13-21(15,16)11-7-10(20-4)12(8-9(11)19-3)22(17,18)14-6-2/h7-8,13-14H,5-6H2,1-4H3 |
InChI Key |
AXFLMEVAYGSFQA-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1OC)S(=O)(=O)NCC)OC |
Origin of Product |
United States |
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